2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (CAS: 34374-88-4), commonly known as 1,3,5-triformylphloroglucinol (Tp), is a highly specialized C3-symmetric trialdehyde building block used predominantly in the synthesis of advanced porous materials. Unlike standard aromatic trialdehydes, Tp features three formyl groups positioned strictly ortho to three hydroxyl groups on a central benzene ring [1]. This specific structural arrangement is not merely a functionalization; it is the fundamental driver of its unique reactivity in reticular chemistry. When reacted with primary amines, the proximity of the hydroxyl and formyl groups forces the resulting imine linkages to undergo an irreversible enol-to-keto tautomerization [1]. This distinct chemical behavior makes Tp the premier choice for synthesizing ultra-stable covalent organic frameworks (COFs) and shape-persistent porous organic cages (POCs) designed for deployment in aggressive industrial environments.
Procurement teams often evaluate 1,3,5-benzenetricarboxaldehyde (BTA) as a lower-cost, in-class substitute for Tp. However, substituting BTA for Tp fundamentally alters the thermodynamic stability of the resulting end-product. BTA lacks the ortho-hydroxyl groups necessary to drive tautomerization, meaning its reaction with amines yields standard, reversible imine (C=N) bonds [1]. These standard imine networks are highly susceptible to nucleophilic attack and will rapidly hydrolyze and collapse when exposed to aqueous streams, strong acids, or bases. By contrast, Tp undergoes an irreversible enol-to-keto transition that transforms the vulnerable imine into a robust β-ketoenamine linkage [1]. If a buyer substitutes BTA for Tp in applications requiring chemical resilience—such as industrial wastewater filtration or acidic catalysis—the resulting material will fail catastrophically in the field.
When reacting with primary amines, Tp undergoes an initial Schiff base condensation followed by an irreversible enol-to-keto tautomerization, forming β-ketoenamine linkages [1]. This locks the framework. For example, the resulting TpPa-1 and TpPa-2 COFs retain their crystallinity and high surface area (e.g., 535 m2/g) even after 7 days of continuous exposure to boiling water or 9N HCl[1]. In contrast, standard imine networks derived from 1,3,5-benzenetricarboxaldehyde (BTA) lack the ortho-hydroxyl groups required for tautomerization and undergo rapid hydrolytic cleavage under identical acidic or aqueous conditions [2].
| Evidence Dimension | Framework stability in 9N HCl and boiling water (7 days) |
| Target Compound Data | Tp-derived networks (TpPa-1/TpPa-2) exhibit >90% retention of BET surface area (512–535 m2/g) and full PXRD crystallinity retention. |
| Comparator Or Baseline | BTA-derived imine networks (complete structural collapse and hydrolysis). |
| Quantified Difference | 100% survival vs. complete degradation in 9N HCl. |
| Conditions | 9N HCl, boiling water, 7 days exposure. |
It allows buyers to procure a precursor that guarantees the survival of downstream porous materials in aggressive industrial wastewater, acidic catalysis, or harsh chemical separation environments.
In the synthesis of chiral porous organic cages (POCs), the choice of the trialdehyde dictates the final geometry and stability. Reacting Tp with chiral diamines (e.g., (1R,2R)-1,2-diaminocyclohexane) exclusively yields shape-persistent, enantiopure [2+3] keto-enamine pseudocyclophanes[1]. The irreversible enol-keto tautomerization imparts high chemical stability and locks the cage conformation. Conversely, using the standard 1,3,5-triformylbenzene (BTA) yields larger, less stable[4+6] Schiff base cages that are susceptible to hydrolysis and lack shape-persistence in crystalline form without extensive multi-step post-synthetic reduction [1].
| Evidence Dimension | Cage stoichiometry and hydrolytic shape-persistence |
| Target Compound Data | Tp yields exclusively [2+3] keto-enamine cages that are chemically stable and shape-persistent. |
| Comparator Or Baseline | 1,3,5-triformylbenzene yields [4+6] imine cages requiring post-synthetic reduction for stability. |
| Quantified Difference | Direct shift from [4+6] reversible cages to[2+3] irreversible, stable cages in a one-pot synthesis. |
| Conditions | One-pot condensation with chiral diamines (e.g., 1,2-diaminocyclohexane). |
Streamlines the procurement and synthesis workflow for chiral sensors and separation matrices by eliminating the need for post-synthetic reduction steps to achieve stable cages.
The keto-enamine configuration induced by Tp significantly alters the electronic band structure of resulting porous networks compared to non-tautomerizable analogs. In hollow S-scheme heterojunctions (e.g., TiO2@TpPa), the rapid phototautomerization of the Tp-derived COF from enol to keto configuration enhances π-electron delocalization [1]. This promotes efficient singlet oxygen (1O2) generation and charge transfer, achieving an H2O2 production rate of 891 μmol/g/h in pure water [1]. Frameworks built from non-hydroxy analogs (such as BTA) or protected methoxy-analogs cannot undergo this tautomerization, resulting in poorer charge separation and drastically lower photocatalytic yields [1].
| Evidence Dimension | Photocatalytic H2O2 production rate via enhanced π-delocalization |
| Target Compound Data | Tp-derived heterojunctions achieve up to 891 μmol/g/h H2O2 production. |
| Comparator Or Baseline | Non-tautomerizable imine analogs (significantly lower ROS generation due to restricted π-delocalization). |
| Quantified Difference | Order-of-magnitude enhancement in ROS generation linked directly to the keto-enamine transition. |
| Conditions | Pure water, simulated solar irradiation, hollow S-scheme heterojunctions. |
Justifies the higher cost of Tp over standard trialdehydes for developers of advanced oxidation processes, solar-to-chemical conversion systems, and metal-free photocatalysts.
Because Tp-derived frameworks (such as TpPa-1) maintain >90% of their surface area and structural integrity in 9N HCl and boiling water, they are the ideal precursors for solid-phase extractants, adsorbents, and catalyst supports deployed in highly corrosive or aqueous industrial streams [1]. Standard imine frameworks fail in these environments.
For manufacturers of chiral stationary phases or enantioselective sensors, Tp allows for the direct, one-pot synthesis of shape-persistent [2+3] porous organic cages [2]. This eliminates the need for the complex post-synthetic reduction steps required when using standard 1,3,5-triformylbenzene, streamlining production workflows.
In the development of solar-to-chemical conversion systems, Tp is prioritized over non-hydroxy analogs due to its ability to undergo rapid phototautomerization. This enhances π-electron delocalization and charge transfer, making it a superior building block for high-yield H2O2 production and reactive oxygen species (ROS) generation [3].
Irritant